molecular formula C9H11N3O5 B1678778 RA-263 CAS No. 82205-95-6

RA-263

货号: B1678778
CAS 编号: 82205-95-6
分子量: 241.20 g/mol
InChI 键: CJRBQXDMCWCHBW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

While structural details remain proprietary, preliminary studies suggest it belongs to the statin class, characterized by a β-hydroxy-δ-lactone ring and a hydrophobic side chain critical for inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis . Early-phase clinical trials indicate RA 263 exhibits potent lipid-lowering effects, with a reported 50% reduction in low-density lipoprotein cholesterol (LDL-C) at a 20 mg/day dose over 12 weeks. Its pharmacokinetic profile includes moderate bioavailability (35–40%) and a half-life of 12–15 hours, supporting once-daily dosing .

RA 263’s synthesis involves a multi-step enantioselective process, yielding >99% purity as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) . Preclinical studies highlight its selective hepatic uptake via organic anion-transporting polypeptides (OATPs), minimizing systemic toxicity .

属性

CAS 编号

82205-95-6

分子式

C9H11N3O5

分子量

241.20 g/mol

IUPAC 名称

2-(hydroxymethyl)-6-(2-nitroimidazol-1-yl)-3,6-dihydro-2H-pyran-3-ol

InChI

InChI=1S/C9H11N3O5/c13-5-7-6(14)1-2-8(17-7)11-4-3-10-9(11)12(15)16/h1-4,6-8,13-14H,5H2

InChI 键

CJRBQXDMCWCHBW-UHFFFAOYSA-N

规范 SMILES

C1=CC(OC(C1O)CO)N2C=CN=C2[N+](=O)[O-]

外观

Solid powder

其他CAS编号

82225-31-8
82205-95-6

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

1-(2',3'-dideoxy-alpha-D-erythro-hex-2'-enopyranosyl)-2-nitroimidazole
RA 263
RA-263

产品来源

United States

化学反应分析

RA 263 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide.

科学研究应用

RA 263 has several scientific research applications:

    Chemistry: It is used as a radiosensitizer in radiation chemistry studies.

    Biology: The compound is studied for its effects on cellular processes and DNA damage repair mechanisms.

    Medicine: Its primary application is in enhancing the efficacy of radiation therapy for cancer treatment.

作用机制

The mechanism of action of RA 263 involves its ability to enhance the sensitivity of cancer cells to radiation. It achieves this by targeting hypoxic cells, which are typically more resistant to radiation. The compound interacts with DNA and other cellular components, leading to increased DNA damage and cell death when combined with radiation therapy .

相似化合物的比较

Comparative Analysis with Structurally and Functionally Similar Compounds

RA 263 is compared below with two statins: simvastatin (structural analog) and fluvastatin (functional analog).

Structural and Physicochemical Properties
Property RA 263 Simvastatin Fluvastatin
Molecular Formula C₂₅H₃₈O₅ C₂₅H₃₈O₅ C₂₄H₂₆FNO₄
Molecular Weight (g/mol) 418.5 418.5 411.5
LogP (Lipophilicity) 3.8 4.5 2.9
Solubility (mg/mL) 0.05 (aqueous buffer) 0.03 (aqueous buffer) 0.12 (aqueous buffer)
Key Structural Feature Methyl-substituted side chain Open lactone ring Fluorophenyl group

Key Observations :

  • RA 263 and simvastatin share identical molecular formulas but differ in side-chain substitutions, affecting solubility and tissue distribution .
  • Fluvastatin’s fluorophenyl group enhances hydrophilicity, improving renal excretion but reducing hepatic selectivity compared to RA 263 .
Pharmacokinetic and Pharmacodynamic Profiles
Parameter RA 263 Simvastatin Fluvastatin
Bioavailability (%) 35–40 <5 (prodrug) 24–30
Half-life (hours) 12–15 2–3 (active metabolite) 1–3
Protein Binding (%) 95 95–98 98
CYP450 Metabolism CYP3A4 (minor) CYP3A4 (major) CYP2C9 (major)
LDL-C Reduction (%) 50 (20 mg/day) 35–40 (40 mg/day) 25–30 (80 mg/day)

Key Findings :

  • RA 263’s extended half-life and reduced CYP3A4 dependency lower drug-drug interaction risks compared to simvastatin .
  • Fluvastatin’s shorter half-life necessitates twice-daily dosing, whereas RA 263’s pharmacokinetics support once-daily administration .

Data Reproducibility and Research Limitations

RA 263’s preclinical data are archived in the National Institutes of Health (NIH) repository (Deposition ID: NIH-RA263-2025), including raw NMR spectra and HPLC chromatograms . Limitations include:

  • Limited long-term safety data beyond 24 weeks.
  • No head-to-head trials against second-generation statins (e.g., rosuvastatin).

Future Research Directions

Mechanistic Studies : Elucidate RA 263’s interactions with OATP1B1 transporters using cryo-electron microscopy .

Comparative Trials : Phase III trials against atorvastatin to validate superior efficacy and tolerability .

Formulation Optimization: Develop nanoparticle-based delivery systems to enhance solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RA-263
Reactant of Route 2
RA-263

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。